molecular formula C5H8N2O3 B562174 N-Nitroso-D-proline CAS No. 42022-03-7

N-Nitroso-D-proline

Cat. No.: B562174
CAS No.: 42022-03-7
M. Wt: 144.13
InChI Key: WLKPHJWEIIAIFW-SCSAIBSYSA-N
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Mechanism of Action

Target of Action

N-Nitroso-D-proline (NPRO) is a nitroso derivative of the amino acid proline . It primarily targets DNA, causing mutations and DNA strand cleavage . The compound’s interaction with DNA is a key aspect of its biological activity.

Mode of Action

NPRO interacts with DNA in the presence of sunlight, leading to direct mutagenicity . This interaction results in the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), a mutagenic lesion, in the DNA . Furthermore, NPRO and sunlight can induce single-strand breaks in DNA . Reactive oxygen species and nitric oxide are suggested to mediate these strand breaks .

Biochemical Pathways

NPRO is endogenously formed from proline and nitrite . The formation of nitric oxide is observed in NPRO solution irradiated with UVA . The biochemical pathways of proline, from which NPRO is derived, involve the interconversion of proline and glutamate . This process is linked to cellular energetics directly via the respiratory electron transport chain .

Pharmacokinetics

It is known that many nitrosamines, including npro, are stable at physiological ph and are metabolized by microsomal mixed function oxidases . These properties likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NPRO.

Result of Action

The primary result of NPRO’s action is the induction of mutations in DNA . This mutagenic activity is associated with the formation of 8-oxodG in DNA . Single-strand breaks in DNA also occur as a result of NPRO’s action . These molecular changes can lead to cellular effects, potentially contributing to carcinogenicity .

Action Environment

The action of NPRO is influenced by environmental factors such as sunlight. The mutagenicity of NPRO is detected when it is combined with natural sunlight . The photodynamic spectrum of mutation induction and DNA breakage is highest at the absorption maximum of NPRO, 340 nm . Therefore, the presence of sunlight, specifically UVA radiation, significantly influences the action, efficacy, and stability of NPRO.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-D-proline can be synthesized by reacting proline with nitrite under acidic conditions. The reaction typically involves dissolving proline in an aqueous solution and adding sodium nitrite, followed by acidification with hydrochloric acid. The reaction mixture is then stirred at a controlled temperature to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-D-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitroso-D-proline has several scientific research applications:

Comparison with Similar Compounds

  • N-Nitrosoproline
  • N-Nitrosomorpholine
  • N-Nitrosopyrrolidine

Comparison: N-Nitroso-D-proline is unique due to its specific formation from proline and nitrite. While other nitrosamines like N-Nitrosoproline and N-Nitrosomorpholine share similar nitrosation pathways, this compound’s distinct structure and formation mechanism set it apart. Its specific reactivity and biological effects also contribute to its uniqueness among nitrosamines .

Properties

IUPAC Name

(2R)-1-nitrosopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPHJWEIIAIFW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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